Cas no 1251279-42-1 (5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline)

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- AKOS011662082
- 5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
- 1251279-42-1
- EN300-330721
- CS-0304305
- Isoquinoline, 5-(difluoromethoxy)-1,2,3,4-tetrahydro-
- 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
-
- MDL: MFCD16743922
- インチ: 1S/C10H11F2NO/c11-10(12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-3,10,13H,4-6H2
- InChIKey: LXIIDDMPFGDQIK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC2CNCCC=21)F
計算された属性
- せいみつぶんしりょう: 199.08087030g/mol
- どういたいしつりょう: 199.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 1.188±0.06 g/cm3(Predicted)
- ふってん: 289.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 9.00±0.20(Predicted)
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330721-0.1g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 0.1g |
$615.0 | 2023-09-04 | ||
Enamine | EN300-330721-1.0g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-330721-10g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 10g |
$3007.0 | 2023-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374975-50mg |
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 95% | 50mg |
¥14320.00 | 2024-08-09 | |
Enamine | EN300-330721-0.05g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 0.05g |
$587.0 | 2023-09-04 | ||
Enamine | EN300-330721-2.5g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 2.5g |
$1370.0 | 2023-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374975-250mg |
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 95% | 250mg |
¥18090.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374975-500mg |
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 95% | 500mg |
¥17609.00 | 2024-08-09 | |
Enamine | EN300-330721-1g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 1g |
$699.0 | 2023-09-04 | ||
Enamine | EN300-330721-0.25g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 0.25g |
$642.0 | 2023-09-04 |
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinolineに関する追加情報
5-(Difluoromethoxy)-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Overview
The compound 5-(Difluoromethoxy)-1,2,3,4-Tetrahydroisoquinoline, identified by the CAS number 1251279-42-1, is a fascinating molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of tetrahydroisoquinolines, which are known for their structural versatility and bioactivity. The presence of the difluoromethoxy group at the 5-position introduces unique electronic and steric properties that enhance its pharmacological profile.
Recent studies have highlighted the importance of tetrahydroisoquinolines in drug discovery. For instance, researchers have demonstrated that these compounds can act as potent inhibitors of various enzymes and receptors. The substitution pattern in 5-(Difluoromethoxy)-1,2,3,4-Tetrahydroisoquinoline is particularly advantageous for modulating these interactions. The difluoromethoxy group not only contributes to the molecule's lipophilicity but also enhances its ability to penetrate biological membranes.
The synthesis of 5-(Difluoromethoxy)-1,2,3,4-Tetrahydroisoquinoline involves a multi-step process that typically begins with the preparation of isoquinoline derivatives. Recent advancements in catalytic methods have made this synthesis more efficient and scalable. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the precise installation of the difluoromethoxy group with high regioselectivity.
In terms of biological activity, this compound has shown promise in several assays. Preclinical studies suggest that it may possess anti-inflammatory and analgesic properties. Furthermore, its ability to modulate G-protein coupled receptors (GPCRs) makes it a candidate for treating conditions such as chronic pain and neurodegenerative diseases. Ongoing research is focused on optimizing its pharmacokinetic profile to improve bioavailability and reduce off-target effects.
The structural characteristics of 5-(Difluoromethoxy)-1,2,3,4-Tetrahydroisoquinoline also make it a valuable tool in chemical biology. Its rigid framework allows for precise modifications that can be tailored to specific therapeutic targets. For example, recent work has explored its use as a scaffold for designing small-molecule inhibitors of kinase enzymes.
In conclusion, 5-(Difluoromethoxy)-1,2,3,4-Tetrahydroisoquinoline represents an exciting advancement in medicinal chemistry. With its unique structure and promising biological properties, this compound holds great potential for future drug development. As research continues to uncover its full spectrum of applications, it is likely to play an increasingly important role in addressing unmet medical needs.
1251279-42-1 (5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 1214232-46-8(2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide)
- 1213639-18-9((1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine)
- 75565-11-6(1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)
- 1049726-54-6(1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride)
- 2171870-49-6((2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)(propyl)amine)
- 2680829-51-8(benzyl 4-cyano-5-oxo-6,12-diazatricyclo7.2.1.0,2,7dodeca-2(7),3-diene-12-carboxylate)
- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)
- 28950-61-0(Fluorescent Brightener 210)
- 127958-68-3(2-(3-Acetamidopropoxy)acetic acid)
- 2757874-50-1(1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate)



